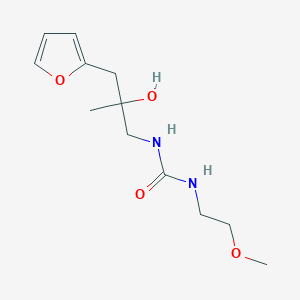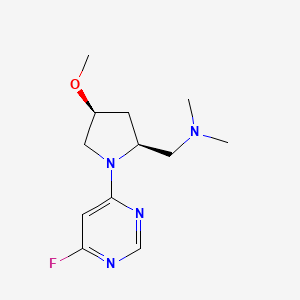![molecular formula C27H26N2O4 B3017154 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate CAS No. 326017-81-6](/img/structure/B3017154.png)
2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate" appears to be a complex organic molecule, likely with pharmaceutical relevance given the presence of a piperidine moiety, which is often seen in drug molecules. The structure suggests a multi-ring system with potential biological activity.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the compound , they do provide insight into related synthetic methods that could potentially be adapted for its synthesis. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process is detailed . This method involves starting materials such as 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which undergo a reaction in the presence of PdI2 and KI to form the desired products with a significant degree of stereoselectivity. Although the target compound is not mentioned, similar palladium-catalyzed methodologies could potentially be employed in its synthesis.
Molecular Structure Analysis
The molecular structure of the target compound is not directly analyzed in the provided papers. However, the synthesis paper does mention the use of X-ray diffraction analysis to establish the configuration around the double bond of major stereoisomers . Such analytical techniques could be used to determine the molecular structure of the compound , ensuring the correct stereochemistry is achieved, which is crucial for biological activity.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound "this compound". However, the synthesis of related compounds involves oxidative aminocarbonylation, which is a reaction that introduces an amide functionality into a molecule . This type of reaction could be relevant for further functionalization of the compound or for the synthesis of analogs with potentially improved pharmacological properties.
Physical and Chemical Properties Analysis
科学的研究の応用
Photopolymerization Initiators
One study discusses the synthesis and application of acrylated naphthalimide one-component visible light initiators, which are structurally similar to the compound . These initiators show good photopolymerization performance and high migration stability, suggesting potential use in materials science, specifically in the development of polymers and coatings that require precise polymerization control under visible light conditions (Yang et al., 2018).
Anti-tubercular Agents
Another study focuses on the synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents, indicating the potential of quinazoline derivatives in medicinal chemistry for the treatment of tuberculosis. Although not directly related to the specified compound, this research highlights the broader applicability of quinazoline structures in developing new therapeutics (Odingo et al., 2014).
Antihypertensive Agents
Piperidine derivatives with a quinazoline ring system have been investigated for their antihypertensive activity, revealing the potential of such compounds in pharmacological research aimed at managing hypertension (Takai et al., 1986).
Novel Isoquinolines
Research exploring the catalyzed multicomponent reactions involving piperidine to produce chimeric polyheterocycles, including isoquinolinone-embedded imidazo[1,2-a]benzimidazoles, underscores the utility of such compounds in creating complex molecular architectures for various scientific applications (Lee et al., 2013).
特性
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-18-7-5-8-19(17-18)27(32)33-16-15-29-25(30)21-10-6-9-20-23(28-13-3-2-4-14-28)12-11-22(24(20)21)26(29)31/h5-12,17H,2-4,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHBHOMVXCQFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3017072.png)




![6-(azepan-1-ylsulfonyl)-2-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017082.png)
![4-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3017083.png)


![3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3017086.png)
![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B3017087.png)
![Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017089.png)
